9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]-
Description
9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]- is an anthracenedione derivative with two (1-methyl-3-phenylpropyl)amino substituents at the 1,4-positions of the anthracene core. The bulky 1-methyl-3-phenylpropyl groups contribute to its unique physicochemical properties, such as solubility, stability, and intermolecular interactions. Derivatives of this compound, including sodium salts with chloroacetylaminomethyl and sulfo groups, have been synthesized to enhance solubility or reactivity for specialized applications .
Properties
IUPAC Name |
1,4-bis(4-phenylbutan-2-ylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O2/c1-23(17-19-25-11-5-3-6-12-25)35-29-21-22-30(36-24(2)18-20-26-13-7-4-8-14-26)32-31(29)33(37)27-15-9-10-16-28(27)34(32)38/h3-16,21-24,35-36H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOJZQHVXKJIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(C)CCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725207 | |
| Record name | 1,4-Bis[(4-phenylbutan-2-yl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26841-44-1 | |
| Record name | 1,4-Bis[(4-phenylbutan-2-yl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
9,10-Anthracenedione, 1,4-bis[(1-methyl-3-phenylpropyl)amino]-, commonly referred to as a type of anthraquinone derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antitumor and antimicrobial effects. In this article, we will explore the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C28H22N2O2
- Molecular Weight : 418.4865 g/mol
- CAS Registry Number : 128-80-3
The mechanism through which 9,10-anthracenedione derivatives exert their biological effects is primarily through interaction with DNA and cellular targets. These compounds can intercalate into DNA strands, disrupting replication processes and inducing apoptosis in cancer cells. Additionally, they may exhibit cytotoxic effects by generating reactive oxygen species (ROS), which can lead to oxidative stress in cells.
Antitumor Activity
Research has indicated that anthracenediones possess significant antitumor properties. A study demonstrated that modifications to the amino groups attached to the anthraquinone ring influence DNA binding and cytotoxicity. Specifically, compounds with certain aminoalkyl substitutions showed enhanced antileukemic activity in vitro but reduced efficacy in vivo due to altered pharmacokinetics .
Antimicrobial Effects
Anthracenediones have also been studied for their antimicrobial properties. They have shown effectiveness against various strains of fungi and bacteria. For instance, anthraquinone derivatives have been reported to inhibit the growth of Candida albicans and other pathogenic fungi .
Case Study 1: Antineoplastic Evaluation
A synthesis study explored the antineoplastic potential of various anthracenedione derivatives. The results indicated that while some modifications maintained DNA binding capability, they significantly decreased in vivo antileukemic activity. This highlights the importance of structural configuration in determining therapeutic efficacy .
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, extracts containing anthracenediones were tested against Diplodia seriata, Dothiorella viticola, and Neofusicoccum parvum. The results showed that these extracts inhibited mycelial growth effectively, with EC50 values indicating potent antifungal activity .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with 9,10-anthracenedione derivatives compared to other anthraquinones:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Notable Mechanisms |
|---|---|---|---|
| 9,10-Anthracenedione Derivative | High | Moderate | DNA intercalation, ROS generation |
| Mitoxantrone | Very High | Low | DNA intercalation |
| Alizarin | Moderate | High | Inhibition of fungal growth |
| Anthraquinone Aglycones | Low | Very High | Disruption of cell membrane integrity |
Scientific Research Applications
Photodynamic Therapy (PDT)
One of the most promising applications of 9,10-anthracenedione derivatives is in photodynamic therapy for cancer treatment. These compounds can generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells. Studies have shown that modifications to the anthracenedione structure can enhance its efficacy and selectivity towards cancerous tissues.
Dyes and Pigments
The compound is also utilized in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles and coatings. The stability of these dyes under various environmental conditions is a significant advantage, making them desirable for commercial applications.
Antimicrobial Agents
Research has indicated that anthracenedione derivatives possess antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness as potential antimicrobial agents. This application is particularly relevant in the development of new treatments for infections resistant to conventional antibiotics.
Organic Electronics
In materials science, 9,10-anthracenedione compounds are being explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron transport materials enhances device performance.
Case Study 1: Photodynamic Therapy
A study published in the Journal of Medicinal Chemistry demonstrated that a modified anthracenedione derivative significantly reduced tumor size in animal models when combined with light exposure. The compound's ability to selectively target cancer cells while sparing healthy tissue was highlighted as a key benefit.
Case Study 2: Antimicrobial Activity
In a comparative study published in Antimicrobial Agents and Chemotherapy, various anthracenedione derivatives were tested for their antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that specific substitutions on the anthracenedione core enhanced antibacterial potency.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Photodynamic Therapy | Uses light-activated compounds to kill cancer cells | Significant tumor reduction in animal studies |
| Dyes and Pigments | Produces stable and vibrant colors for textiles | High stability under environmental stress |
| Antimicrobial Agents | Effective against resistant bacterial strains | Enhanced potency with structural modifications |
| Organic Electronics | Used in OLEDs and OPVs for improved performance | Better electron transport properties |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Anthracenedione Derivatives
Structural Modifications and Physicochemical Properties
Target Compound vs. 9,10-Anthracenedione,1,4-bis[[3-[2-(2-hydroxyethoxy)ethoxy]propyl]amino]- (C28H38N2O8)
- Molecular Structure :
- Target : Bulky aromatic (1-methyl-3-phenylpropyl) groups.
- Comparison Compound : Hydrophilic ether-linked [3-(2-(2-hydroxyethoxy)ethoxy)propyl] groups.
- Key Properties :
The hydrophilic ether substituents in the comparison compound improve solubility in polar media, whereas the aromatic 1-methyl-3-phenylpropyl groups in the target compound likely enhance hydrophobicity and π-π stacking interactions .
Target Compound vs. Sodium Salt Derivatives
Derivatives of the target compound, such as sodium salts with sulfo and chloroacetylaminomethyl groups, exhibit significantly higher aqueous solubility due to ionic character . These modifications make them suitable for applications requiring water-soluble dyes or reactive intermediates.
Functional Comparisons: Inclusion Capabilities
A study on anthracenedione derivatives with naphthyl (Compound 1) and benzyl (Compound 2) substituents revealed stark differences in inclusion properties :
- Naphthyl-substituted (Compound 1): Forms 1:2 host-guest complexes with nitrogen-containing compounds (e.g., piperidine, quinoline) due to its rigid, tunnel-like crystal structure (orthorhombic Pnca).
- Benzyl-substituted (Compound 2): Lacks inclusion capabilities due to a non-porous triclinic crystal structure (P1⁻).
The target compound’s 1-methyl-3-phenylpropyl groups, while bulkier than benzyl substituents, may similarly hinder inclusion behavior unless tailored for specific host-guest interactions. This highlights the critical role of substituent geometry in defining functionality .
Comparison with 9,10-Anthracenedione,1,4-bis((2-methylpropyl)amino)
Though detailed data is unavailable (PubChem access restricted), replacing 1-methyl-3-phenylpropyl with smaller 2-methylpropyl (isobutyl) groups would reduce steric hindrance and molecular weight. This likely increases volatility and solubility compared to the target compound .
Q & A
Q. What synthetic methodologies are recommended for preparing 9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]-?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution on 1,4-dichloroanthraquinone. The bulky 1-methyl-3-phenylpropylamine substituents require optimized reaction conditions:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity and accommodate steric hindrance .
- Temperature Control : Prolonged heating (e.g., 80–100°C for 24–48 hours) ensures complete substitution due to the steric bulk of the alkylphenylamine groups.
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: A multi-spectral approach is critical:
- NMR Spectroscopy : 1H and 13C NMR can confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and alkyl/amine substituents (δ 1.0–3.0 ppm for methyl and propyl groups) .
- UV-Vis Spectroscopy : Anthraquinone derivatives exhibit strong absorption bands at 250–300 nm (π→π* transitions) and 400–500 nm (n→π* transitions), with shifts indicating successful substitution .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (expected m/z for C34H34N2O2: ~502.26) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between structurally similar anthraquinones?
Methodological Answer: Discrepancies often arise from variations in test models or protocols. Key strategies include:
- Standardized Assays : Adhere to OECD guidelines (e.g., Test No. 421/422 for reproductive toxicity) to ensure consistency across studies .
- Comparative SAR Analysis : Evaluate substituent effects; for example, the isopropylamino analog (CAS 14233-37-5) showed reproductive toxicity in OECD studies, suggesting that bulkier alkylphenyl groups in the target compound may alter bioavailability .
- Dose-Response Curves : Establish NOAEL (No Observed Adverse Effect Level) thresholds using in vivo models (e.g., rodents) under GLP conditions .
Q. What experimental designs are optimal for studying the steric effects of 1-methyl-3-phenylpropyl substituents on reactivity?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates of the target compound versus less-hindered analogs (e.g., isopropylamino derivatives) in nucleophilic substitutions. Use pseudo-first-order kinetics to quantify steric retardation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict steric hindrance by analyzing bond angles and torsional strain in the substituents .
- X-ray Crystallography : Resolve crystal structures to measure dihedral angles between the anthraquinone core and substituents, correlating steric parameters with reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
